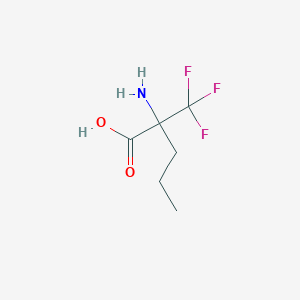
N-methyl-2-(trifluoromethyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-methyl-2-(trifluoromethyl)benzamide (MTB) is a synthetic compound that has gained significant attention in scientific research due to its unique properties. It is a white crystalline powder that is soluble in organic solvents and has a melting point of 95-97°C. MTB is used in various applications, including as a reagent in chemical synthesis, as a ligand in coordination chemistry, and as a probe in biological studies.
Aplicaciones Científicas De Investigación
N-methyl-2-(trifluoromethyl)benzamide has several scientific research applications, including as a fluorescent probe for studying protein-ligand interactions and as a labeling agent for peptides and proteins. It has also been used as a reagent for the synthesis of bioactive compounds and as a ligand in coordination chemistry. N-methyl-2-(trifluoromethyl)benzamide has been shown to selectively bind to certain proteins, making it a useful tool in drug discovery and development.
Mecanismo De Acción
N-methyl-2-(trifluoromethyl)benzamide binds to proteins through hydrogen bonding and hydrophobic interactions. It has been shown to selectively bind to certain proteins, such as human serum albumin and bovine serum albumin. The binding of N-methyl-2-(trifluoromethyl)benzamide to proteins can cause conformational changes, which can affect the function of the protein.
Biochemical and Physiological Effects:
N-methyl-2-(trifluoromethyl)benzamide has been shown to have minimal toxicity in vitro and in vivo. It has been used in studies to investigate the pharmacokinetics and biodistribution of drugs. N-methyl-2-(trifluoromethyl)benzamide has also been shown to have antioxidant properties and can protect against oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-methyl-2-(trifluoromethyl)benzamide has several advantages for use in lab experiments, including its high purity and stability. It is also relatively easy to synthesize and has minimal toxicity. However, N-methyl-2-(trifluoromethyl)benzamide has limitations, including its limited solubility in aqueous solutions and its potential for non-specific binding.
Direcciones Futuras
There are several future directions for research on N-methyl-2-(trifluoromethyl)benzamide. One area of interest is the development of N-methyl-2-(trifluoromethyl)benzamide-based fluorescent probes for imaging biological systems. Another area of research is the use of N-methyl-2-(trifluoromethyl)benzamide as a labeling agent for proteins and peptides. Additionally, the development of N-methyl-2-(trifluoromethyl)benzamide-based drugs for the treatment of various diseases is an area of interest. Finally, the investigation of the binding mechanism of N-methyl-2-(trifluoromethyl)benzamide to proteins and the development of new N-methyl-2-(trifluoromethyl)benzamide derivatives with improved binding affinity and specificity is an area of ongoing research.
Conclusion:
In conclusion, N-methyl-2-(trifluoromethyl)benzamide is a synthetic compound with unique properties that make it useful in various scientific research applications. Its high purity and stability make it a valuable tool in drug discovery and development, while its minimal toxicity makes it safe for use in vitro and in vivo. Future research on N-methyl-2-(trifluoromethyl)benzamide will likely focus on the development of new applications and derivatives with improved properties.
Propiedades
Número CAS |
171426-41-8 |
|---|---|
Nombre del producto |
N-methyl-2-(trifluoromethyl)benzamide |
Fórmula molecular |
C9H8F3NO |
Peso molecular |
203.16 g/mol |
Nombre IUPAC |
N-methyl-2-(trifluoromethyl)benzamide |
InChI |
InChI=1S/C9H8F3NO/c1-13-8(14)6-4-2-3-5-7(6)9(10,11)12/h2-5H,1H3,(H,13,14) |
Clave InChI |
HUQWVSQZLAQZSF-UHFFFAOYSA-N |
SMILES |
CNC(=O)C1=CC=CC=C1C(F)(F)F |
SMILES canónico |
CNC(=O)C1=CC=CC=C1C(F)(F)F |
Sinónimos |
BenzaMide, N-Methyl-2-(trifluoroMethyl)- |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl benzo[b]thiophene-4-carboxylate](/img/structure/B172727.png)
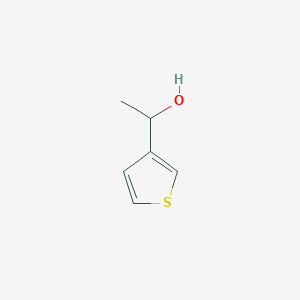
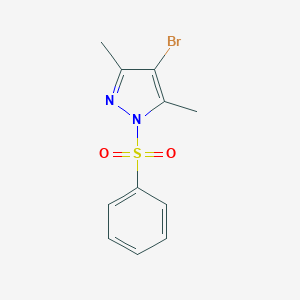
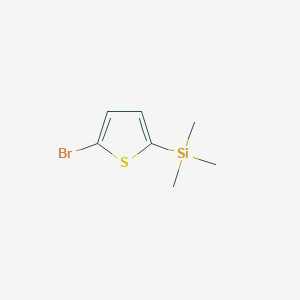
![[4-[4-(3-Methyl-6-prop-2-enoyloxyhexoxy)benzoyl]oxyphenyl] 4-(3-methyl-6-prop-2-enoyloxyhexoxy)benzoate](/img/structure/B172741.png)
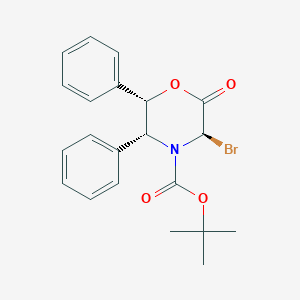
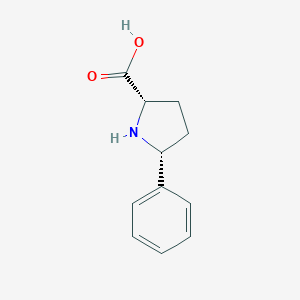



![4-Chloro-3-methyl-1H-pyrazolo[4,3-c]pyridine](/img/structure/B172758.png)


